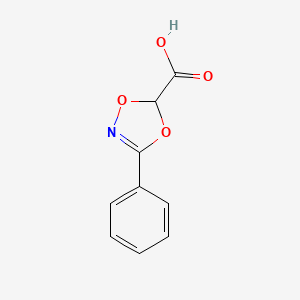

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is a heterocyclic compound featuring a dioxazole ring substituted with a phenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or a metal catalyst like copper(II) sulfate.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-phenyl-1,4,2-dioxazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study synthesized a series of 3-phenyl-1,2,4-oxadiazole derivatives and evaluated their antiproliferative activities. The results showed that these compounds had IC50 values ranging from 12.1 to 53.6 µM against carbonic anhydrase II (CA-II), indicating their potential as anticancer agents .

Table 1: Antiproliferative Activities of 3-Phenyl Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4a | 12.1 | CA-II |

| 4b | 19.1 | CA-II |

| 4c | 13.8 | CA-II |

| 4d | Not Active | CA-II |

| 4h | Moderate | CA-II |

1.2 Inhibition of Carbonic Anhydrases

The ability of these compounds to inhibit carbonic anhydrases (CAs) suggests their potential therapeutic uses in treating conditions like glaucoma and obesity. The structure-activity relationship (SAR) studies have provided insights into how modifications in the dioxazole structure can enhance inhibitory activity .

Organic Synthesis

2.1 Synthetic Pathways

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid serves as a versatile intermediate in organic synthesis. Its derivatives can be synthesized through various methods involving carboxylic acid esters and arylamidoximes under microwave irradiation, leading to high yields of oxadiazole products .

Table 2: Synthesis Methods for Dioxazole Derivatives

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave irradiation | 80 | Solvent-free |

| Conventional heating | Variable | Requires solvent |

| Catalytic methods | High | Transition metal catalysts used |

Materials Science

3.1 Polymer Chemistry

The incorporation of hydroxamic acids into polymers via tailored hydroxyl functionalized dioxazoles has been explored for biomedical applications such as drug delivery systems and surface coatings. Hydroxamic acid functional poly(ethylene glycol) (HA-PEG) has shown promise in complexing metal ions and enhancing the stability of drug formulations .

Case Study: HA-PEG Applications

A recent study demonstrated that HA-PEG with dioxazole functionalities could effectively solubilize iron oxide nanoparticles for targeted drug delivery applications while maintaining low toxicity profiles compared to traditional chelators .

Wirkmechanismus

The mechanism by which 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The carboxylic acid group can also form ionic interactions with amino acid residues in proteins.

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a different arrangement of nitrogen and oxygen atoms in the ring.

3-Phenyl-1,3,4-oxadiazole-5-carboxylic acid: Another isomer with a different nitrogen-oxygen arrangement.

Uniqueness: 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of the dioxazole ring can confer different electronic properties compared to other isomers, potentially leading to distinct interactions with biological targets and different pharmacological profiles.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Biologische Aktivität

3-Phenyl-1,4,2-dioxazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl derivatives with appropriate dioxazole precursors. The process may include various reagents and conditions that influence yield and purity. For example, hydroxamic acids have been utilized in the formation of dioxazoles, showcasing the versatility of the synthetic routes available for these compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of dioxazole exhibit significant antimicrobial properties. For instance, compounds within the dioxazole family have shown effectiveness against various bacterial strains. In a study assessing antibacterial activity, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies have shown that this compound exhibits moderate to high cytotoxicity against several human cancer cell lines, including lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29). The IC50 values from these studies indicate its potential as an anticancer agent.

The mechanism underlying its cytotoxicity may involve the induction of oxidative stress leading to apoptosis in sensitive cell lines .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. These interactions may include inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, some studies suggest that dioxazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study investigated the effects of various dioxazole derivatives on cancer cell lines and found that certain modifications to the dioxazole structure significantly enhanced cytotoxicity against resistant cancer types .

- Antibacterial Screening : Another research effort focused on synthesizing novel dioxazole derivatives and evaluating their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .

Eigenschaften

IUPAC Name |

3-phenyl-1,4,2-dioxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)9-13-7(10-14-9)6-4-2-1-3-5-6/h1-5,9H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOPVELVXHDBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.